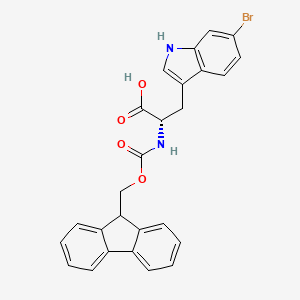(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-bromo-1H-indol-3-yl)propanoic acid
CAS No.:
Cat. No.: VC13731608
Molecular Formula: C26H21BrN2O4
Molecular Weight: 505.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C26H21BrN2O4 |
|---|---|
| Molecular Weight | 505.4 g/mol |
| IUPAC Name | (2S)-3-(6-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C26H21BrN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m0/s1 |
| Standard InChI Key | YJIHXRJOKTXCAM-DEOSSOPVSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=CC(=C5)Br)C(=O)O |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Br)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Br)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a central tryptophan backbone modified at two key positions:
-
Indole Ring Bromination: A bromine atom is substituted at the 6-position of the indole ring, altering its electronic density and enhancing its reactivity in cross-coupling reactions .
-
Fmoc Protection: The α-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, a standard strategy in SPPS to prevent undesired side reactions during peptide elongation .
The stereochemistry at the α-carbon is specified as (S), corresponding to the L-enantiomer of tryptophan, which is biologically prevalent in proteins .
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₂₁BrN₂O₄ | |
| Molecular Weight | 505.36 g/mol | |
| CAS Registry Number | 753504-16-4 | |
| IUPAC Name | 3-(6-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Synthesis and Characterization
Synthetic Routes
The synthesis of Fmoc-6-bromo-L-tryptophan typically involves bromination of tryptophan followed by Fmoc protection:
-
Bromination: DL-tryptophan undergoes regioselective bromination at the 6-position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions .
-
Fmoc Protection: The amino group of 6-bromo-L-tryptophan is protected via reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as diisopropylethylamine (DIPEA) .
A study by Stein et al. demonstrated the use of in situ activation with HBTU (O-(1H-benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBT (N-hydroxybenzotriazole) to couple Fmoc-6-bromo-DL-tryptophan during SPPS, achieving efficient incorporation into peptide chains .
Table 2: Representative Synthesis Protocol
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | NBS, dimethylformamide (DMF), 0°C | Bromination of tryptophan |
| 2 | Fmoc-Cl, DIPEA, dichloromethane (DCM) | Fmoc protection of α-amino group |
| 3 | HBTU/HOBT, DIPEA, DMF | Activation for peptide coupling |
Applications in Peptide Synthesis
Role in Post-Translational Modifications
The 6-bromo substitution on tryptophan mimics natural post-translational modifications observed in bioactive peptides. For example, bromotryptophan residues are critical in marine-derived conotoxins, where they enhance binding affinity to ion channels . The Fmoc group ensures compatibility with standard SPPS protocols, enabling precise incorporation into complex peptide sequences.
Case Study: Conotoxin Mo1274
In a landmark study, Fmoc-6-bromo-DL-tryptophan was used to synthesize Mo1274, a conotoxin with the sequence GNWCCSARVCC (W = bromotryptophan). Mass spectrometry (ECD, IRMPD, CID) confirmed bromination via characteristic isotopic patterns and bromine-specific fragmentation . This highlights the compound’s utility in introducing halogenated residues for structural and functional studies.
Analytical and Spectroscopic Data
Mass Spectrometry
The bromine atom (⁷⁹Br and ⁸¹Br isotopes) produces a distinctive doublet peak in mass spectra, aiding in identification. For instance, electrospray ionization (ESI-MS) of Fmoc-6-bromo-L-tryptophan shows a molecular ion cluster at m/z 505.36 [M+H]⁺ with a 1:1 ratio for the two isotopes .
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 10.87 (s, 1H, indole NH)
-
δ 7.88–7.30 (m, 12H, Fmoc aromatic protons)
-
δ 4.25 (m, 1H, α-CH)
Biological and Pharmacological Insights
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume